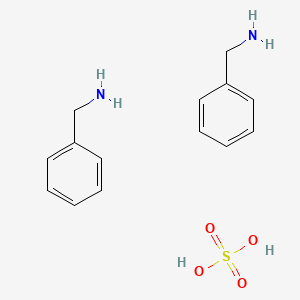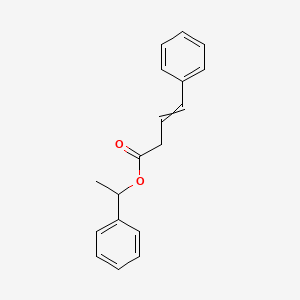![molecular formula C21H27ClS B14509516 1,3-Di-tert-butyl-5-[chloro(phenylsulfanyl)methyl]benzene CAS No. 62938-10-7](/img/structure/B14509516.png)
1,3-Di-tert-butyl-5-[chloro(phenylsulfanyl)methyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Di-tert-butyl-5-[chloro(phenylsulfanyl)methyl]benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with two tert-butyl groups and a chloromethyl group attached to a phenylsulfanyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Di-tert-butyl-5-[chloro(phenylsulfanyl)methyl]benzene typically involves multiple steps. One common method includes the Friedel-Crafts alkylation of benzene derivatives. The reaction conditions often require a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the alkylation process . The tert-butyl groups can be introduced through the reaction of benzene with tert-butyl chloride in the presence of AlCl3 . The chloromethyl group can be added using chloromethyl methyl ether (MOMCl) under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, temperature control, and purification techniques are crucial factors in the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
1,3-Di-tert-butyl-5-[chloro(phenylsulfanyl)methyl]benzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions due to the presence of the benzene ring.
Nucleophilic Substitution: The chloromethyl group can be a site for nucleophilic substitution reactions, where nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can replace the chlorine atom.
Oxidation and Reduction: The phenylsulfanyl moiety can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can convert it back to the sulfide form.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like Cl2, Br2, HNO3, and H2SO4 are commonly used under controlled temperature conditions.
Nucleophilic Substitution: Reagents such as NaOH, KOH, and various amines are used under basic conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) are employed.
Major Products Formed
EAS Reactions: Products include halogenated or nitrated derivatives of the original compound.
Nucleophilic Substitution: Products include hydroxymethyl or aminomethyl derivatives.
Oxidation and Reduction: Products include sulfoxides, sulfones, or reduced sulfides.
Scientific Research Applications
1,3-Di-tert-butyl-5-[chloro(phenylsulfanyl)methyl]benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Di-tert-butyl-5-[chloro(phenylsulfanyl)methyl]benzene involves its interaction with molecular targets through various pathways:
Electrophilic Aromatic Substitution: The compound can act as an electrophile, reacting with nucleophiles in the environment.
Nucleophilic Substitution: The chloromethyl group can be targeted by nucleophiles, leading to the formation of new bonds and functional groups.
Oxidation and Reduction: The phenylsulfanyl moiety can undergo redox reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
1,3-Di-tert-butyl-5-[chloro(phenylsulfanyl)methyl]benzene can be compared with similar compounds such as:
1,3-Di-tert-butylbenzene: Lacks the chloromethyl and phenylsulfanyl groups, making it less reactive in certain reactions.
3,5-Di-tert-butylbenzyl bromide: Contains a bromomethyl group instead of a chloromethyl group, affecting its reactivity in nucleophilic substitution reactions.
1-tert-Butyl-3,5-dimethylbenzene: Lacks the chloromethyl and phenylsulfanyl groups, making it less versatile in synthetic applications.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
62938-10-7 |
|---|---|
Molecular Formula |
C21H27ClS |
Molecular Weight |
347.0 g/mol |
IUPAC Name |
1,3-ditert-butyl-5-[chloro(phenylsulfanyl)methyl]benzene |
InChI |
InChI=1S/C21H27ClS/c1-20(2,3)16-12-15(13-17(14-16)21(4,5)6)19(22)23-18-10-8-7-9-11-18/h7-14,19H,1-6H3 |
InChI Key |
VSIBRRMAZLNPHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(SC2=CC=CC=C2)Cl)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


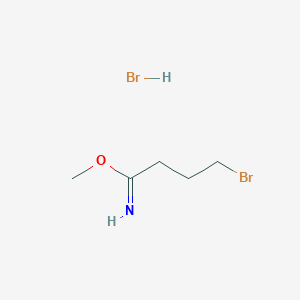
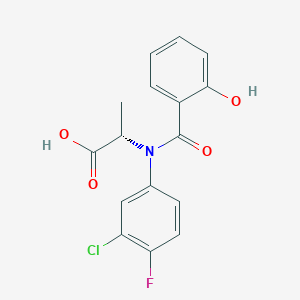
![3-[2-(Propan-2-yl)-2,3-dihydro-1H-inden-5-yl]butan-2-one](/img/structure/B14509451.png)
![1-{3-[Chloro(diphenylphosphoryl)methyl]-1H-indol-1-yl}ethan-1-one](/img/structure/B14509455.png)
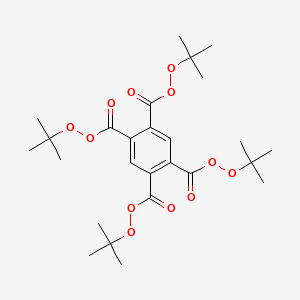


![N-[4-(Dimethylamino)-6-phenoxy-1,3,5-triazin-2-yl]-N'-ethylurea](/img/structure/B14509471.png)
![[1-(7-Methoxy-1,3-benzodioxol-5-yl)-2-(5-methoxy-2-oxo-1-prop-2-enylcyclohex-3-en-1-yl)propyl] acetate](/img/structure/B14509477.png)
![2-[(Morpholin-4-yl)methyl]-1-(2-phenylethyl)cyclopentan-1-ol](/img/structure/B14509482.png)

![3-Chloro-2-[(2-chlorocyclohexyl)oxy]propan-1-ol](/img/structure/B14509485.png)
